F-B1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

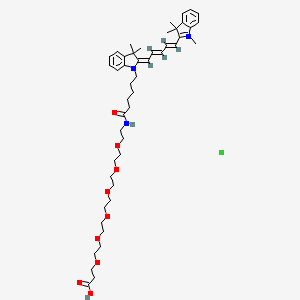

F-B1 is a novel inhibitor of bcr/abl, inducing apoptosis in chronic myelogenous leukemia cells

Applications De Recherche Scientifique

Neurotransmitter Metabolism and Aging

- The Role of Folate and Vitamin B12 in Neurotransmitter Metabolism and Degenerative Neurological Changes Associated with Aging

- Folate and vitamin B12 play significant roles in neurotransmitter metabolism and neurological degeneration in aging. This was discussed in a workshop sponsored by the National Institute on Aging, emphasizing the need for further research in this area to understand the effects of these nutrients on aging-related neurological changes (Journal of Neuroimmunology, 1988).

Gene Expression Techniques

- Empirical Bayes Microarray ANOVA and Grouping Cell Lines by Equal Expression Levels

- In the field of gene expression, particularly concerning DNA microarrays, the statistic B1 has been shown to perform well in separating genes that are differently regulated across treatment conditions. This has implications for better understanding gene regulation in various scientific research contexts (Statistical Applications in Genetics and Molecular Biology, 2005).

Imaging of Bradykinin B1 Receptor Expression

- (18)F-trifluoroborate Derivatives of [des-arg(10)]kallidin for Imaging Bradykinin B1 Receptor Expression with Positron Emission Tomography

- This study explores the synthesis and comparison of two (18)F-labeled peptides derived from potent B1R antagonists for imaging B1R expression with PET. The research highlights the potential of these agents in imaging B1R expression in inflamed tissues and cancer, offering new avenues for diagnostic imaging (Molecular Pharmaceutics, 2015).

Tissue Engineering and Regenerative Medicine

- Tissue Engineering Therapies Based on Folic Acid and Other Vitamin B Derivatives

- Folic acid and vitamin B derivatives have been recognized for their roles in tissue engineering therapies and regenerative medicine. Their non-toxicity and stability make them suitable for biomedical and bioengineering applications, particularly in enhancing the effectiveness of biomaterials for tissue and organ regeneration (International Journal of Molecular Sciences, 2018).

Molecular Toxicology

- Elevated Nuclear Sphingoid Base-1-phosphates and Decreased Histone Deacetylase Activity After Fumonisin B1 Treatment in Mouse Embryonic Fibroblasts

- This study investigates the effect of Fumonisin B1 (FB1) on mouse embryonic fibroblasts. FB1 treatment led to significant accumulation of Sa1P in nuclear extracts, decreased histone deacetylase activity, and increased histone acetylation. This research contributes to understanding the molecular mechanisms of FB1's toxicological effects (Toxicology and Applied Pharmacology, 2016).

Propriétés

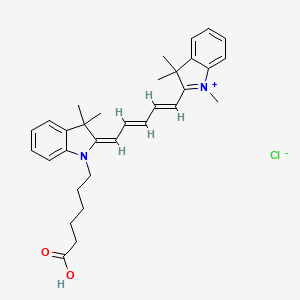

Nom du produit |

F-B1 |

|---|---|

Formule moléculaire |

C19H22O5 |

Poids moléculaire |

330.38 |

Nom IUPAC |

2-(2-Hydroxy-5-methylhex-4-en-2-yl)-7-methoxy-2,3-dihydro-4H-furo[3,2-c]chromen-4-one |

InChI |

InChI=1S/C19H22O5/c1-11(2)7-8-19(3,21)16-10-14-17(24-16)13-6-5-12(22-4)9-15(13)23-18(14)20/h5-7,9,16,21H,8,10H2,1-4H3 |

Clé InChI |

ZBUVZLAPBYDYOV-UHFFFAOYSA-N |

SMILES |

O=C1C2=C(OC(C(C/C=C(C)/C)(O)C)C2)C3=C(O1)C=C(OC)C=C3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

F-B1; F B1; FB1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.